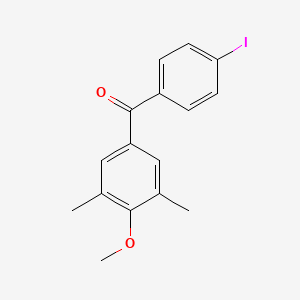
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The compound is a cream solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-iodophenyl) (4-methoxy-3,5-dimethylphenyl)methanone . The InChI code for this compound is 1S/C16H15IO2/c1-10-8-13 (9-11 (2)16 (10)19-3)15 (18)12-4-6-14 (17)7-5-12/h4-9H,1-3H3 .Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reaction
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone has been utilized in the Suzuki cross-coupling reaction, which is a pivotal method in organic chemistry for forming carbon-carbon bonds. A study by Chaumeil et al. (2000) reported on the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This process is optimized to obtain biaryls in good yield, highlighting the compound's utility in complex organic synthesis processes (Chaumeil, Signorella, & Drian, 2000).
Photophysical Behavior
The photophysical behavior of fluorogenic molecules related to 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, such as DFHBI derivatives, has been characterized in a study by Santra et al. (2019). These molecules are used for imaging RNA and their fluorescence is significantly affected by solvent interactions and photoisomerization processes. This study provides insights into the photophysical properties and how they can be manipulated for various applications (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).
Stability in Environmental Conditions
The stability of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone and its derivatives in environmental conditions has been studied, particularly in the context of UV filters in water. Negreira et al. (2008) investigated the stability of various UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. The study identified significant reaction rates with free chlorine, leading to the formation of halogenated by-products. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008).
Propiedades
IUPAC Name |
(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKCLASRQPCTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-iodo-4-methoxybenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

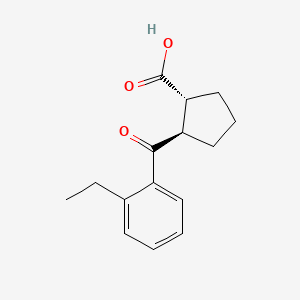
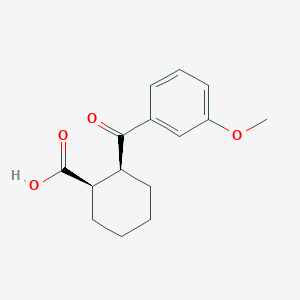
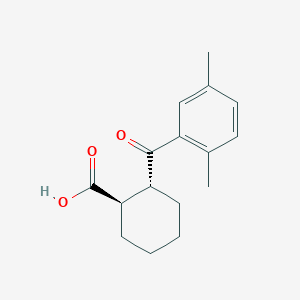
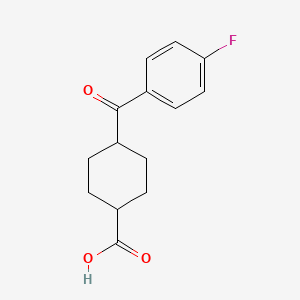
![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)
![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)